Ethyl 5-(4-chlorophenyl)nicotinate
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Overview
Description
Ethyl 5-(4-chlorophenyl)nicotinate is an organic compound with the molecular formula C14H12ClNO2. It is a derivative of nicotinic acid, where the ethyl ester is substituted at the 5-position with a 4-chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-(4-chlorophenyl)nicotinate can be synthesized through a multi-step process. One common method involves the esterification of 5-(4-chlorophenyl)nicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-chlorophenyl)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Ethyl 5-(4-chlorophenyl)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of ethyl 5-(4-chlorophenyl)nicotinate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl nicotinate: Lacks the 4-chlorophenyl group, resulting in different chemical and biological properties.
5-(4-chlorophenyl)nicotinic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ethyl ester.
4-chlorophenylacetic acid: Shares the 4-chlorophenyl group but has a different core structure.
Uniqueness
Ethyl 5-(4-chlorophenyl)nicotinate is unique due to the combination of the nicotinic acid core and the 4-chlorophenyl group. This structure imparts specific chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 5-(4-chlorophenyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-2-18-14(17)12-7-11(8-16-9-12)10-3-5-13(15)6-4-10/h3-9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIALGMCPMKETDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716689 |
Source
|
Record name | Ethyl 5-(4-chlorophenyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258269-08-7 |
Source
|
Record name | Ethyl 5-(4-chlorophenyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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